

# Technical Guide: Physicochemical Properties of 2-Bromo-1-pyrazin-2-yl-ethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-1-pyrazin-2-yl-ethanone

Cat. No.: B139177

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromo-1-pyrazin-2-yl-ethanone** is a heterocyclic ketone containing a pyrazine ring. The pyrazine moiety is a common scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This compound, featuring a reactive  $\alpha$ -bromo ketone functional group, serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[6] This guide provides a summary of the available physicochemical properties of **2-Bromo-1-pyrazin-2-yl-ethanone**.

## Physicochemical Properties

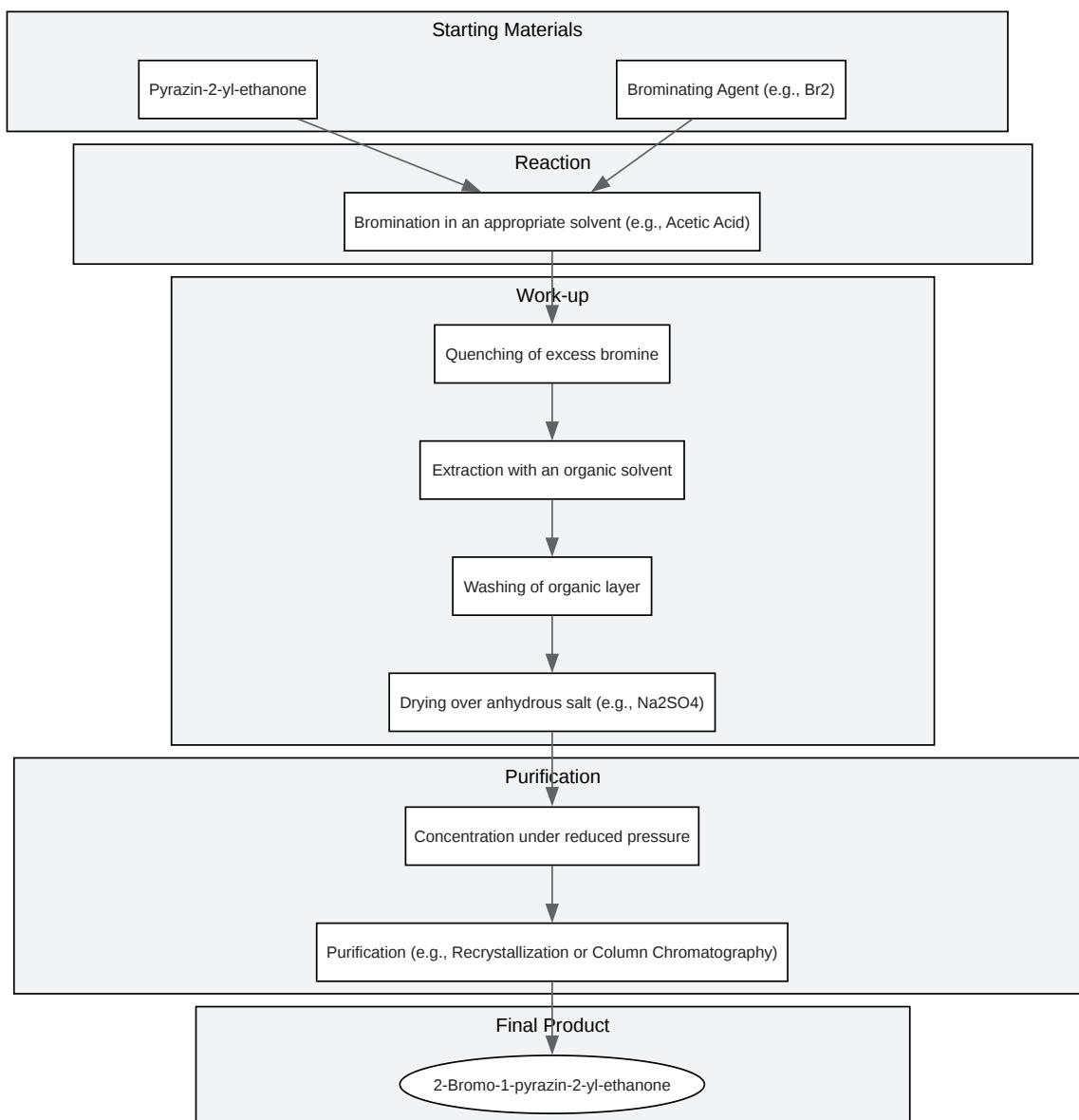
A compilation of the available physical and chemical properties for **2-Bromo-1-pyrazin-2-yl-ethanone** is presented below. It is important to note that a definitive experimental melting point has not been reported in the reviewed literature, with some sources indicating "N/A".[7] Similarly, specific solubility data in common laboratory solvents is not readily available.

Table 1: Physical and Chemical Properties of **2-Bromo-1-pyrazin-2-yl-ethanone**

| Property          | Value                                            | Source(s) |
|-------------------|--------------------------------------------------|-----------|
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O | [8]       |
| Molecular Weight  | 201.02 g/mol                                     | [8]       |
| Appearance        | Pale-yellow to Yellow-brown<br>Solid             | [9]       |
| Boiling Point     | 269.0 ± 25.0 °C at 760 mmHg                      | [7]       |
| Density           | 1.7 ± 0.1 g/cm <sup>3</sup>                      | [7]       |
| Flash Point       | 116.5 ± 23.2 °C                                  | [7]       |
| CAS Number        | 132426-19-8                                      | [7]       |

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **2-Bromo-1-pyrazin-2-yl-ethanone** are not extensively reported in the available scientific literature. General methods for the synthesis of  $\alpha$ -bromo ketones often involve the bromination of the corresponding ketone.<sup>[10]</sup> Similarly, the synthesis of pyrazine and quinoxaline derivatives can be achieved through various methods, including acceptorless dehydrogenative coupling routes.<sup>[11]</sup>


Characterization of such compounds would typically involve standard analytical techniques including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR would be used to elucidate the chemical structure.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and C-Br bonds.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

While specific spectral data for **2-Bromo-1-pyrazin-2-yl-ethanone** is not available, related compounds have been characterized using these methods.<sup>[12][13]</sup>

# Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-1-pyrazin-2-yl-ethanone** is not available in the reviewed literature, a general synthetic approach for  $\alpha$ -bromination of a ketone is a plausible method. The following diagram illustrates a conceptual workflow for such a synthesis.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of an  $\alpha$ -bromoketone.

## Biological Activity and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of **2-Bromo-1-pyrazin-2-yl-ethanone** are not available in the current literature. However, the pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds.<sup>[1][2][4][5]</sup> Pyrazine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

- Anticancer: Some pyrazine derivatives have shown potential as anticancer agents by interacting with various biological targets to inhibit cancer cell growth.<sup>[3]</sup>
- Anti-inflammatory: Certain pyrazine-containing compounds have demonstrated anti-inflammatory effects.<sup>[1]</sup>
- Antimicrobial: The pyrazine nucleus is a key component in some antimicrobial agents.<sup>[3][6]</sup>

Given the lack of specific biological data for **2-Bromo-1-pyrazin-2-yl-ethanone**, no signaling pathway diagram can be constructed at this time. Further research is required to investigate its potential biological targets and mechanisms of action.

## Conclusion

**2-Bromo-1-pyrazin-2-yl-ethanone** is a chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and development. This guide has summarized the currently available physicochemical data. A significant gap in the literature exists regarding its specific melting point, solubility, detailed experimental protocols for its synthesis and characterization, and its biological activity profile. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a building block for new therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Bromo-1-(pyrazin-2-yl)ethanone [myskinrecipes.com]
- 7. 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8 | Chemsoc [chemsoc.com]
- 8. 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-BROMO-1-PYRAZINYL-ETHANONE | 132426-19-8 [sigmaaldrich.cn]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Bromo-1-pyrazin-2-yl-ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139177#physical-properties-of-2-bromo-1-pyrazin-2-yl-ethanone>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)